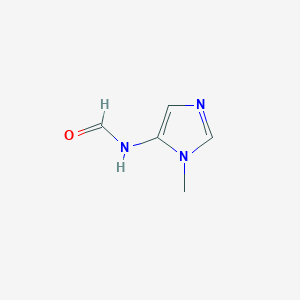
N-(1-Methyl-1H-imidazol-5-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methyl-1H-imidazol-5-yl)formamide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are a significant class of heterocyclic compounds that have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-imidazol-5-yl)formamide typically involves the reaction of 1-methyl-1H-imidazole with formic acid or its derivatives. One common method is the reaction of 1-methyl-1H-imidazole with formic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
N-(1-Methyl-1H-imidazol-5-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(1-Methyl-1H-imidazol-5-yl)carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the formamide group can yield N-(1-Methyl-1H-imidazol-5-yl)methylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: N-(1-Methyl-1H-imidazol-5-yl)carboxylic acid.
Reduction: N-(1-Methyl-1H-imidazol-5-yl)methylamine.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学的研究の応用
N-(1-Methyl-1H-imidazol-5-yl)formamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving imidazole-containing active sites.
Medicine: Imidazole derivatives are known for their antifungal and antibacterial properties, and this compound can be explored for similar applications.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用機序
The mechanism of action of N-(1-Methyl-1H-imidazol-5-yl)formamide involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The formamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative without the formamide group.
N-(1-Methyl-1H-imidazol-5-yl)methylamine: A reduced form of N-(1-Methyl-1H-imidazol-5-yl)formamide.
N-(1-Methyl-1H-imidazol-5-yl)carboxylic acid: An oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both the imidazole ring and the formamide group. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
特性
分子式 |
C5H7N3O |
|---|---|
分子量 |
125.13 g/mol |
IUPAC名 |
N-(3-methylimidazol-4-yl)formamide |
InChI |
InChI=1S/C5H7N3O/c1-8-3-6-2-5(8)7-4-9/h2-4H,1H3,(H,7,9) |
InChIキー |
SNKYOWLTVCBVNA-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC=C1NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


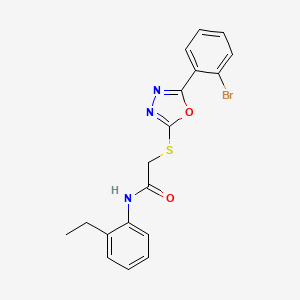
![2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile](/img/structure/B11775008.png)
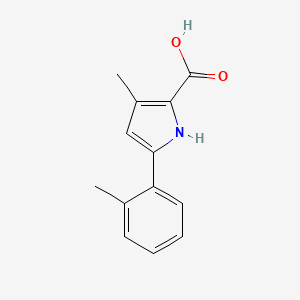
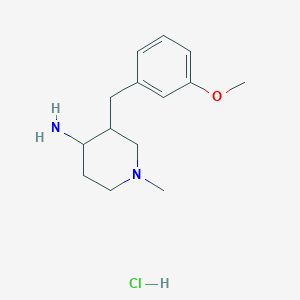

![5-Methyl-1H-thieno[3,2-C]pyrazole](/img/structure/B11775030.png)
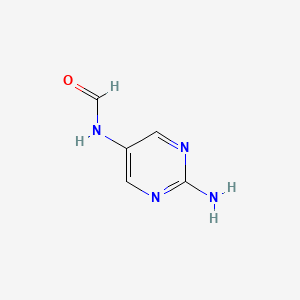
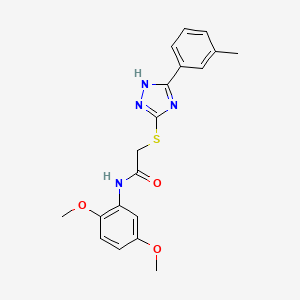
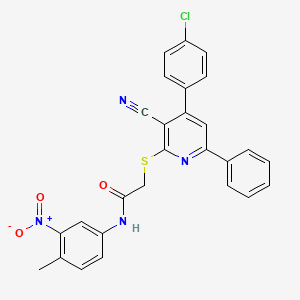
![5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine](/img/structure/B11775063.png)
![5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B11775066.png)
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11775072.png)
![2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11775073.png)
![(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11775080.png)
